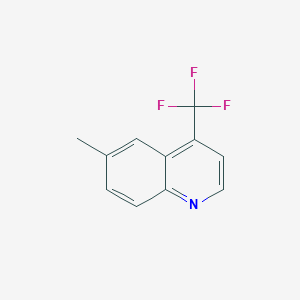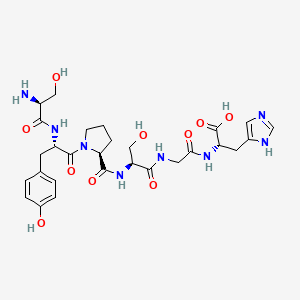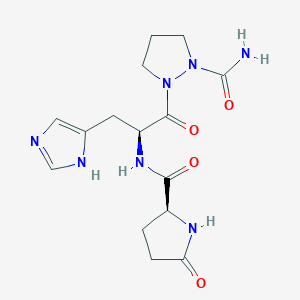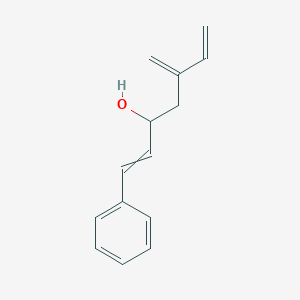![molecular formula C13H11N B12593180 1H-Cyclopenta[B]naphthalen-7-amine CAS No. 646058-50-6](/img/structure/B12593180.png)
1H-Cyclopenta[B]naphthalen-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[B]naphthalen-7-amine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique tricyclic structure, which includes a cyclopentane ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[B]naphthalen-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature reactions, but scaled up to accommodate larger quantities. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Cyclopenta[B]naphthalen-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products of these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Cyclopenta[B]naphthalen-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and photoinitiators for polymerization processes.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta[B]naphthalen-7-amine involves its interaction with molecular targets through its amine group and aromatic rings. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
- 1H-Cyclopenta[A]naphthalene
- 3H-Cyclopenta[A]naphthalene
- 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[A]naphthalen-1-one
Uniqueness: This structural difference can lead to distinct biological activities and industrial uses .
Propriétés
Numéro CAS |
646058-50-6 |
|---|---|
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3H-cyclopenta[b]naphthalen-6-amine |
InChI |
InChI=1S/C13H11N/c14-13-5-4-11-6-9-2-1-3-10(9)7-12(11)8-13/h1-2,4-8H,3,14H2 |
Clé InChI |
TVHOKRYDLPKWCY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=C3C=C(C=CC3=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)



![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)


![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
